molecular formula C22H29N5O2 B2398959 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 1257549-59-9

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2398959
CAS RN: 1257549-59-9
M. Wt: 395.507
InChI Key: MLZYMCZVOKJHMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H29N5O2 and its molecular weight is 395.507. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Tuberculostatic Activity

Research has explored the synthesis of derivatives with phenylpiperazine and 1,3,4-oxadiazole structures, examining their tuberculostatic activity. One study involved the cyclization of phenylpiperazineacetic hydrazide to yield various derivatives, including those with 1,3,4-oxadiazole structures, which were tested for in vitro tuberculostatic activity, showing minimum inhibiting concentrations (MICs) within 25 - 100 mg/ml (Foks et al., 2004).

Antimicrobial Activity

Compounds containing the piperidine moiety have been synthesized and evaluated for their antibacterial activities. One such study involved the microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones, revealing appreciable antibacterial effects (Merugu et al., 2010).

Synthesis and Evaluation of Oxadiazoles

Oxadiazoles derived from phenylpropionohydrazides were synthesized and assessed for their anti-bacterial and anti-fungal activities. Some newly synthesized compounds displayed significant activity against strains of S. aureus and P. aeruginosa, highlighting the impact of para-substitution on the activity of these oxadiazoles (Fuloria et al., 2009).

Spectroscopic Characterization and Cytotoxic Studies

Another study focused on the synthesis of a compound with a structure closely related to the query, characterizing it through various spectroscopic techniques and evaluating its cytotoxic properties. The research provided insights into the compound's thermal stability, crystal structure, and interaction with biological targets, offering a foundation for further pharmacokinetic and biological applications (Govindhan et al., 2017).

Electrochemical Synthesis

Electrochemical methods have been employed to synthesize new phenylpiperazine derivatives, demonstrating an environmentally friendly approach to obtaining these compounds. The study showcased the synthesis in aqueous solutions, emphasizing the method's efficiency and safety (Nematollahi & Amani, 2011).

properties

IUPAC Name

2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c28-20(27-14-12-26(13-15-27)19-4-2-1-3-5-19)16-25-10-8-18(9-11-25)22-24-23-21(29-22)17-6-7-17/h1-5,17-18H,6-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZYMCZVOKJHMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)CC(=O)N4CCN(CC4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.